molecular formula C13H13ClFN3O2 B2872401 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one CAS No. 2224354-70-3

4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one

Cat. No.: B2872401
CAS No.: 2224354-70-3
M. Wt: 297.71
InChI Key: VOQMWMALDKGQGT-UHFFFAOYSA-N
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Description

4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one is a complex organic compound that features a unique combination of a pyridine ring substituted with chlorine and fluorine atoms, a cyclopropyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. The fluoropyridine can be synthesized using methods such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for hydrogenation, and potassium permanganate for oxidation . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and chlorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The cyclopropyl and piperazine moieties contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and piperazine derivatives, such as:

Uniqueness

What sets 4-(5-Chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the cyclopropyl and piperazine moieties, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(5-chloro-6-fluoropyridine-3-carbonyl)-1-cyclopropylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2/c14-10-5-8(6-16-12(10)15)13(20)17-3-4-18(9-1-2-9)11(19)7-17/h5-6,9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQMWMALDKGQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2=O)C(=O)C3=CC(=C(N=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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